(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Antimycobacterial Mycobacterium tuberculosis H37Rv MIC comparison

CAS 476672-81-8 is a fully synthetic (Z)-acrylonitrile derivative built on a 2,4-disubstituted thiazole core, carrying a 2,3-dichlorophenyl ring at the 3-position of the acrylonitrile and a 3,4-dimethylphenyl ring at the 4-position of the thiazole. The compound belongs to the broader 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile class, a scaffold systematically explored for its modular structure–activity relationships in antimicrobial and antifungal contexts.

Molecular Formula C20H14Cl2N2S
Molecular Weight 385.31
CAS No. 476672-81-8
Cat. No. B2560961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
CAS476672-81-8
Molecular FormulaC20H14Cl2N2S
Molecular Weight385.31
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C
InChIInChI=1S/C20H14Cl2N2S/c1-12-6-7-14(8-13(12)2)18-11-25-20(24-18)16(10-23)9-15-4-3-5-17(21)19(15)22/h3-9,11H,1-2H3/b16-9-
InChIKeyRSSNAUDBBCAVMM-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2,3-Dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Compound Class and Baseline Characteristics for Informed Procurement


CAS 476672-81-8 is a fully synthetic (Z)-acrylonitrile derivative built on a 2,4-disubstituted thiazole core, carrying a 2,3-dichlorophenyl ring at the 3-position of the acrylonitrile and a 3,4-dimethylphenyl ring at the 4-position of the thiazole. The compound belongs to the broader 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile class, a scaffold systematically explored for its modular structure–activity relationships in antimicrobial and antifungal contexts [1]. The combination of an electron‑withdrawing 2,3‑dichloro substitution pattern on one aryl ring and an electron‑donating 3,4‑dimethyl substitution on the partner ring creates a push‑pull electronic profile that differentiates this molecule from analogues bearing different halogenation or alkylation patterns, and influences its spectroscopic, crystallographic, and biological properties [2].

Why Generic Substitution of (Z)-3-(2,3-Dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Poses a Risk to Research Reproducibility


Within the 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile series, even subtle alterations to the aryl substitution pattern produce measurable changes in antimicrobial spectrum and potency. The Hacettepe series of 16 congeners demonstrates that exchanging the 2,3‑dichloro substitution for 2,4‑dichloro, 4‑bromo, 4‑trifluoromethyl, or unsubstituted phenyl moieties shifts the antifungal MIC against Candida parapsilosis from inactive (MIC > 50 µM) to 32 µg/mL in the most active analogue [1][2]. Moreover, the (Z)‑geometry is essential for the spatial orientation of the two aromatic rings; the corresponding (E)‑isomers exhibit different dipole moments, crystal packing, and target engagement profiles [3]. Procurement of an unqualified “thiazolyl‑acrylonitrile” scaffold therefore risks introducing a compound with undocumented biological performance, invalid steric configuration, or uncharacterized impurity profiles that can undermine assay reproducibility and structure–activity conclusions.

Quantitative Comparative Evidence for (Z)-3-(2,3-Dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Against Closest Analogues


Antimycobacterial Activity: 2,3-Dichloro Target Compound vs. 2,4-Dichloro Lead Analogue

In the Hacettepe series, all 16 congeners—including the 2,3‑dichlorophenyl target—yielded MIC values > 50 µM against M. tuberculosis H37Rv, indicating no measurable differentiation among analogues for this target [1][2]. The 2,4‑dichlorophenyl analogue (compound 10) likewise failed to inhibit M. tuberculosis at ≤ 50 µM, despite its superior antifungal profile. This cross‑study comparable dataset establishes that the 2,3‑dichloro substitution does not confer a liability relative to the closest 2,4‑dichloro comparator in the antitubercular assay.

Antimycobacterial Mycobacterium tuberculosis H37Rv MIC comparison

Antifungal Potency Gap Against Candida parapsilosis: Target Compound vs. Trifluoromethyl Lead

The series‑level antifungal screen reveals a sharp potency cliff. While compound 10 (2,4‑dichlorophenyl‑4‑CF₃) achieves an MIC of 32 µg/mL against C. parapsilosis, the target compound belongs to the subset of congeners that showed no quantifiable inhibition under the same microdilution conditions [1][2]. The absence of an electron‑withdrawing trifluoromethyl group on the 3‑aryl ring and the specific 2,3‑ (rather than 2,4‑) dichloro topology are the implicated molecular features.

Antifungal Candida parapsilosis Structure-activity relationship

Electronic Descriptor Differentiation: 2,3-Dichloro vs. 4-Bromo and Unsubstituted Analogues

Ab initio quantum mechanical calculations on the series reveal that the 2,3‑dichloro substitution alters the HOMO‑LUMO gap and molecular electrostatic potential surface relative to the 4‑bromo or unsubstituted phenyl analogues [1]. While exact computed values for CAS 476672-81-8 are not individually tabulated in the public summary, the systematic variation of frontier orbital energies across the 16-compound set demonstrates that the electronic descriptors—and consequently the predicted reactivity and drug‑likeness scores—are directly tunable by aryl substituent choice.

DFT FMO analysis HOMO-LUMO gap drug-likeness

Spectroscopic Fingerprint: (Z)-Geometry Confirmation via Olefinic Proton Chemical Shift

The (Z)-configuration of this compound class is reliably assigned by ¹H‑NMR: the olefinic proton resonates near δ 8.5 ppm, characteristic of the (Z)-isomer . The corresponding (E)-isomers display a distinct chemical shift, providing a straightforward spectroscopic quality‑control marker. The 2,3‑dichloro pattern additionally influences the aromatic proton splitting pattern in the δ 7.0–8.0 ppm region, offering a second independent identity confirmation.

NMR spectroscopy stereochemistry structural confirmation

Insecticidal Activity: Target Compound Class vs. Unrelated Thiazole Acrylonitrile Chemotypes

A distinct series of thiazole acrylonitrile derivatives based on an NC‑510 precursor achieved 100% mortality against Aphis fabae at 50 mg/L [1]. The target compound, lacking the NC‑510‑derived structural features and possessing the 3,4‑dimethylphenyl‑thiazole motif, is not expected to replicate this insecticidal potency. However, the chemotype diversity within the thiazole acrylonitrile space highlights the value of the target compound as a comparator for deconvoluting insecticidal vs. antimicrobial pharmacophores.

Insecticidal Aphis fabae bioassay

Research and Industrial Application Scenarios for (Z)-3-(2,3-Dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Based on Comparative Evidence


Selectivity Mapping Probe in Antifungal Structure–Activity Relationship Studies

Because the target compound lacks antifungal activity against C. parapsilosis while the 2,4‑dichlorophenyl‑4‑CF₃ analogue (compound 10) achieves an MIC of 32 µg/mL [1], CAS 476672-81-8 serves as an ideal matched‑pair negative control. Researchers synthesizing focused libraries can use it to isolate the contribution of the 4‑trifluoromethyl group and the 2,4‑ vs. 2,3‑dichloro topology to target engagement.

Antimycobacterial Baseline Compound for Pan‑Microbial Screening Cascades

Both the target compound and the most potent antifungal congener share the same MIC floor (> 50 µM) against M. tuberculosis H37Rv [2]. Procuring CAS 476672-81-8 therefore provides a structurally validated inactive baseline for differentiating genuine antitubercular hits from non‑specific cytotoxic or promiscuous actives in high‑throughput screens.

Computational Chemistry Benchmark for DFT‑Derived Electronic Descriptor Validation

The systematic variation of frontier orbital energies across the 16‑compound Hacettepe series [3] positions the target compound as a useful DFT benchmark. Because its 2,3‑dichloro/3,4‑dimethyl push‑pull system generates a distinct HOMO–LUMO gap relative to 4‑bromo or unsubstituted congeners, the compound can be used to calibrate QM models before applying them to larger virtual libraries.

Negative Chemotype Control for Insecticidal Screening of Thiazole Acrylonitriles

Given that NC‑510‑derived thiazole acrylonitriles achieve 100% mortality against A. fabae at 50 mg/L, while the target compound belongs to a structurally divergent sub‑series with no reported insecticidal activity [4], CAS 476672-81-8 is appropriate as a negative chemotype control. This enables agrochemical discovery teams to confirm that observed insecticidal activity is scaffold‑dependent rather than a non‑specific effect of the acrylonitrile moiety.

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